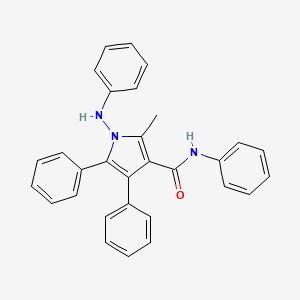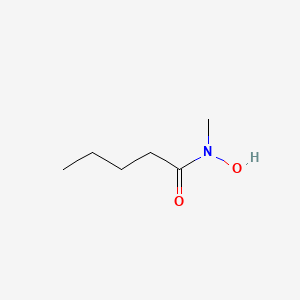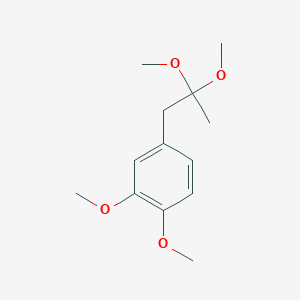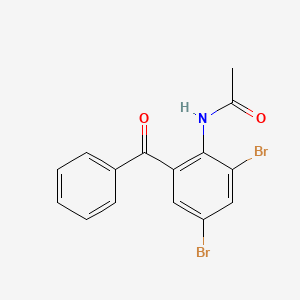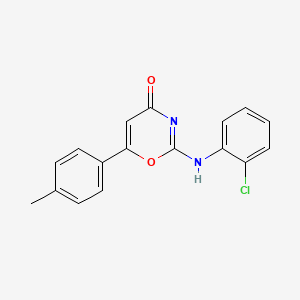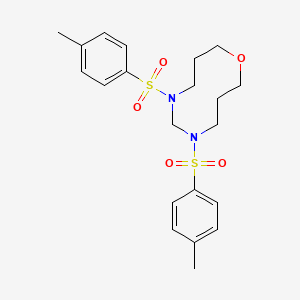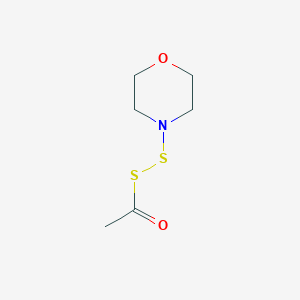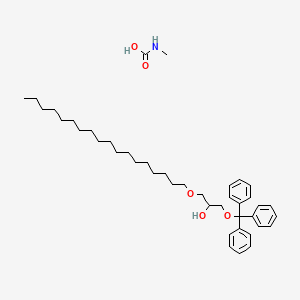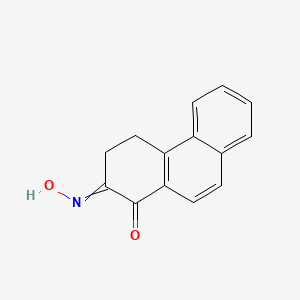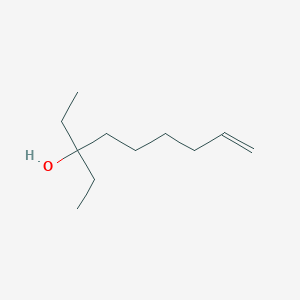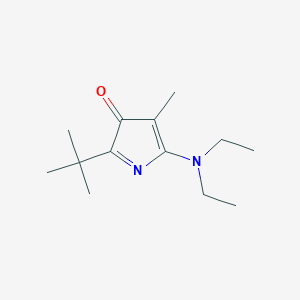![molecular formula C22H35NO3 B14376914 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid CAS No. 87991-22-8](/img/structure/B14376914.png)
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an aniline derivative, and a heptanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 2-cyclohexylpropan-2-ol under specific conditions to form the intermediate 4-[(2-cyclohexylpropan-2-yl)oxy]aniline. This intermediate is then reacted with heptanoic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}octanoic acid: Similar structure with an octanoic acid chain.
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}hexanoic acid: Similar structure with a hexanoic acid chain.
Uniqueness
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is unique due to its specific combination of functional groups and chain length, which can influence its reactivity, biological activity, and potential applications. The presence of the cyclohexyl group and the aniline derivative adds to its distinct chemical properties.
特性
CAS番号 |
87991-22-8 |
|---|---|
分子式 |
C22H35NO3 |
分子量 |
361.5 g/mol |
IUPAC名 |
2-[4-(2-cyclohexylpropan-2-yloxy)anilino]heptanoic acid |
InChI |
InChI=1S/C22H35NO3/c1-4-5-7-12-20(21(24)25)23-18-13-15-19(16-14-18)26-22(2,3)17-10-8-6-9-11-17/h13-17,20,23H,4-12H2,1-3H3,(H,24,25) |
InChIキー |
RFPFTBMPJIUZCB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
